An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-2-(propylamino)propanenitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-2-(propylamino)propanenitrile
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-2-(propylamino)propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the structural elucidation of this aminonitrile. We will explore predicted spectral data, outline robust experimental protocols, and provide a framework for interpreting the NMR spectra of this and related molecules.
Introduction: The Role of NMR in a-Aminonitrile Characterization
Alpha-aminonitriles are a pivotal class of organic compounds, serving as key intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocycles. Their structural integrity is paramount to the success of subsequent synthetic transformations. High-resolution NMR spectroscopy stands as the most powerful and non-destructive analytical technique for the unambiguous determination of their molecular structure.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.
2-Methyl-2-(propylamino)propanenitrile, with its combination of alkyl chains, a tertiary amine, and a nitrile group, presents a rich tapestry of NMR signals. Understanding the characteristic chemical shifts and coupling patterns is essential for its identification and purity assessment.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra for 2-Methyl-2-(propylamino)propanenitrile, we turn to predictive algorithms. Modern NMR prediction software utilizes large databases of experimentally determined chemical shifts and sophisticated computational models to estimate the NMR spectra of novel compounds with a high degree of accuracy.[2][3][4][5][6][7]
Molecular Structure and Atom Numbering:
To facilitate the discussion of NMR data, the atoms of 2-Methyl-2-(propylamino)propanenitrile are numbered as follows:
Caption: Molecular structure of 2-Methyl-2-(propylamino)propanenitrile with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-2-(propylamino)propanenitrile
| Atom Number | Multiplicity | Integration | Predicted Chemical Shift (ppm) |
| H attached to C1 | Triplet | 3H | 0.92 |
| H attached to C3 | Multiplet | 2H | 1.55 |
| H attached to C4 | Triplet | 2H | 2.50 |
| H attached to N (if present) | Broad Singlet | 1H | Variable (typically 1-3) |
| H attached to C6 & C7 | Singlet | 6H | 1.45 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-2-(propylamino)propanenitrile
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 11.5 |
| C3 | 20.8 |
| C4 | 50.1 |
| C5 | 55.2 |
| C6 & C7 | 25.9 |
| C8 (Nitrile) | 122.3 |
Analysis and Interpretation of Predicted NMR Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methyl-2-(propylamino)propanenitrile is expected to show four distinct signals corresponding to the different proton environments in the molecule.
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Propyl Group: The propyl group will give rise to a characteristic pattern of three signals. The terminal methyl protons (C1-H) are predicted to appear as a triplet around 0.92 ppm due to coupling with the adjacent methylene protons. The methylene protons on C3 are expected to be a multiplet around 1.55 ppm, as they are coupled to both the C1 methyl protons and the C4 methylene protons. The methylene protons on C4, being adjacent to the electron-withdrawing nitrogen atom, are deshielded and appear further downfield as a triplet around 2.50 ppm.[8]
-
Amine Proton: The proton on the secondary amine (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum upon addition of D₂O.[8]
-
Methyl Groups on Quaternary Carbon: The two methyl groups attached to the quaternary carbon (C5) are chemically equivalent and are therefore expected to appear as a single sharp singlet at approximately 1.45 ppm, integrating to six protons.[9][10]
¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each unique carbon environment.
-
Alkyl Carbons: The carbons of the propyl group (C1, C3, and C4) are expected in the upfield region of the spectrum. C1 will be the most shielded, appearing around 11.5 ppm. C3 will be slightly downfield at about 20.8 ppm, and C4, being directly attached to the nitrogen, will be significantly deshielded and is predicted around 50.1 ppm.[8]
-
Quaternary and Methyl Carbons: The quaternary carbon (C5) is predicted to resonate around 55.2 ppm. The two equivalent methyl carbons (C6 and C7) attached to it are expected at approximately 25.9 ppm.
-
Nitrile Carbon: The carbon of the nitrile group (C8) is characteristically found in the downfield region of the ¹³C NMR spectrum, with a predicted chemical shift of around 122.3 ppm.[11][12]
Experimental Protocols
To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.
Sample Preparation
-
Sample Purity: Ensure the sample of 2-Methyl-2-(propylamino)propanenitrile is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[13][14][15][16] The choice of solvent can slightly influence the chemical shifts.[1]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[13][14] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[13][14]
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[13][16]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[9][17]
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds.
-
Conclusion
This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-2-(propylamino)propanenitrile. By combining predictive data with established principles of NMR spectroscopy and best-practice experimental protocols, researchers can confidently approach the structural characterization of this and structurally related α-aminonitriles. The presented data and methodologies serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, facilitating the unambiguous identification and quality assessment of these important chemical entities.
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